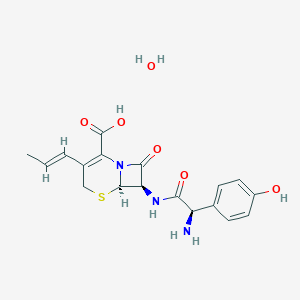

Cefprozil monohydrate

Description

Cefprozil is a semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefprozil's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefprozil inhibits bacterial septum and cell wall synthesis formation.

Cefprozil, (E)- is an E-isomer of a semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefprozil's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefprozil inhibits bacterial septum and cell wall synthesis formation.

A second-generation cephalosporin antibacterial agent. Cefprozil has a phenyl ring at the C-3 position of its cephalosporin core.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S.H2O/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9;/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26);1H2/b3-2+;/t12-,13-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYUMNAHLSSTOU-CIRGZYLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111900-24-4, 121123-17-9 | |

| Record name | Cefprozil, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111900244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefprozil hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121123179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-7-[(R)-2-amino-2-(p-hydroxyphenyl)acetamido]-8-oxo-3-propenyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFPROZIL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ADV90MJVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefprozil Monohydrate Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefprozil (B1668874), a second-generation cephalosporin (B10832234) antibiotic, exhibits potent bactericidal activity against a broad spectrum of gram-positive bacteria. Its mechanism of action is centered on the disruption of bacterial cell wall synthesis, a process vital for bacterial integrity and survival. This technical guide provides a comprehensive overview of the molecular interactions and cellular consequences of cefprozil's action on gram-positive pathogens. It delves into the specific binding of cefprozil to penicillin-binding proteins (PBPs), the subsequent inhibition of peptidoglycan cross-linking, and the downstream effects leading to bacterial cell lysis. This document also presents quantitative data on the susceptibility of key gram-positive species to cefprozil, alongside detailed experimental protocols for the evaluation of its antimicrobial activity.

Introduction

Cefprozil is an oral cephalosporin antibiotic effective in the treatment of various infections caused by susceptible gram-positive and gram-negative bacteria.[1][2][3] Its clinical efficacy is rooted in its ability to selectively target and disrupt a fundamental bacterial process: the synthesis of the peptidoglycan cell wall. This guide focuses specifically on the intricate mechanism by which cefprozil monohydrate exerts its bactericidal effects against gram-positive bacteria, a group of pathogens responsible for a wide range of community-acquired and nosocomial infections. Understanding this mechanism at a molecular level is crucial for optimizing its clinical use, combating the emergence of resistance, and guiding the development of novel antibacterial agents.

The Gram-Positive Bacterial Cell Wall: A Prime Target

The gram-positive bacterial cell wall is a thick, rigid structure primarily composed of peptidoglycan, which can constitute up to 90% of the cell wall's dry weight. This intricate mesh-like polymer provides structural support, maintains cell shape, and protects the bacterium from osmotic lysis. Peptidoglycan is composed of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide bridges. This cross-linking step is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs). The essential and unique nature of the peptidoglycan layer in bacteria makes it an ideal target for antimicrobial therapy.

Mechanism of Action of Cefprozil Monohydrate

The bactericidal action of cefprozil is a direct consequence of its ability to interfere with the final stages of peptidoglycan synthesis.[3] This process can be broken down into a series of key molecular events:

Targeting and Acylation of Penicillin-Binding Proteins (PBPs)

Cefprozil, like other β-lactam antibiotics, is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This structural mimicry allows cefprozil to bind to the active site of PBPs. The strained β-lactam ring of cefprozil is then subjected to a nucleophilic attack by a serine residue within the PBP active site. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex. This acylation process effectively inactivates the PBP, rendering it unable to perform its transpeptidase function.

dot

Inhibition of Peptidoglycan Cross-Linking

The primary enzymatic activity of many PBPs is transpeptidation, the process of forming peptide cross-links between adjacent glycan chains. This cross-linking is what confers strength and rigidity to the peptidoglycan mesh. By inactivating PBPs, cefprozil directly inhibits this crucial step. The lack of proper cross-linking results in a structurally weakened cell wall that is unable to withstand the high internal osmotic pressure of the bacterial cell.

Induction of Bacterial Lysis

The compromised integrity of the cell wall ultimately leads to bacterial cell death. The weakened peptidoglycan can no longer counteract the turgor pressure from within the cell, causing the cell to swell and eventually rupture, a process known as lysis. Additionally, the disruption of normal cell wall synthesis may also lead to the dysregulation of bacterial autolysins, enzymes that are normally involved in cell wall remodeling and turnover. This can further contribute to the degradation of the cell wall and accelerate cell death.

Quantitative Data

The efficacy of cefprozil against gram-positive bacteria can be quantified through various in vitro measures, including Minimum Inhibitory Concentration (MIC) and time-kill kinetics. While specific IC50 values for cefprozil binding to individual PBPs of gram-positive bacteria are not extensively available in publicly accessible literature, the MIC data provides a robust measure of its overall inhibitory activity.

Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are critical for assessing the potency of an antibiotic against a population of bacteria.

| Gram-Positive Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation(s) |

| Staphylococcus aureus (methicillin-susceptible) | ≤4 | 4 | [4][5] |

| Streptococcus pneumoniae | 0.125 | 0.5 | [4][6] |

| Streptococcus pyogenes (Group A β-hemolytic streptococci) | - | - | [1][5] |

| Streptococcus agalactiae (Group B streptococci) | - | - | [1] |

| Viridans group streptococci | - | 4 | [6] |

Note: Specific MIC50 and MIC90 values for S. pyogenes and S. agalactiae are not consistently reported in the provided search results, though cefprozil is noted to be active against these organisms.[1][5]

Time-Kill Kinetics

Time-kill assays provide a dynamic picture of an antibiotic's bactericidal or bacteriostatic activity over time. These studies typically plot the log10 of viable bacterial count (CFU/mL) against time in the presence of various concentrations of the antibiotic. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.

A study on the bactericidal activities of several antibiotics against Streptococcus pneumoniae demonstrated that cefprozil was effective against both penicillin-susceptible and intermediately resistant isolates. Against the intermediately resistant isolate, cefprozil was superior to other tested oral regimens in both the rate and extent of killing at 24 hours.[7]

Note: Specific time-kill curve data for cefprozil against Staphylococcus aureus and Streptococcus pyogenes were not found in the provided search results. The generation of such data would be valuable for a more complete understanding of cefprozil's pharmacodynamics against these key pathogens.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of cefprozil.

Competitive PBP Binding Assay

This assay is used to determine the affinity of an unlabeled antibiotic (e.g., cefprozil) for specific PBPs by measuring its ability to compete with a labeled β-lactam probe (e.g., fluorescently tagged penicillin) for binding.

Protocol:

-

Preparation of Bacterial Membranes:

-

Grow the gram-positive bacterial strain of interest to the mid-logarithmic phase in an appropriate broth medium.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer).

-

Lyse the cells using mechanical means such as sonication or a French press.

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Wash the membrane pellet and resuspend it in a storage buffer. Determine the total protein concentration.[8]

-

-

Competitive Binding:

-

Incubate a fixed amount of the prepared bacterial membranes with varying concentrations of cefprozil for a set time (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow for binding.

-

Add a fixed, saturating concentration of a labeled β-lactam probe (e.g., Bocillin™ FL, a fluorescent penicillin derivative).

-

Incubate for a further period (e.g., 10 minutes) to allow the probe to bind to any PBPs not occupied by cefprozil.[8]

-

-

Detection and Quantification:

-

Stop the reaction by adding SDS-PAGE sample buffer and heating.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled PBPs using a fluorescence scanner or autoradiography (for radiolabeled probes).

-

Quantify the intensity of the bands corresponding to each PBP.

-

-

Data Analysis:

-

The intensity of the labeled PBP band will be inversely proportional to the amount of cefprozil bound.

-

Plot the percentage of inhibition of probe binding against the concentration of cefprozil.

-

Determine the IC50 value (the concentration of cefprozil required to inhibit 50% of the probe's binding) for each PBP from the resulting dose-response curve.

-

dot

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely used and reproducible method for determining MICs.[9][10]

Protocol (based on CLSI M07 guidelines):

-

Preparation of Cefprozil Dilutions:

-

Prepare a stock solution of cefprozil of known concentration.

-

Perform two-fold serial dilutions of cefprozil in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, suspend several colonies of the test gram-positive bacterium in a sterile broth or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate containing the cefprozil dilutions.

-

Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

After incubation, examine the wells for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of cefprozil at which there is no visible growth.

-

dot

Time-Kill Kinetics Assay

This assay assesses the rate and extent of bacterial killing by an antimicrobial agent over time.

Protocol (based on CLSI M26-A guidelines): [11][12][13]

-

Inoculum Preparation:

-

Prepare an overnight culture of the test gram-positive bacterium.

-

Dilute the culture in fresh, pre-warmed CAMHB to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

-

Assay Setup:

-

Prepare tubes or flasks containing CAMHB with cefprozil at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

-

Include a growth control tube without any antibiotic.

-

-

Inoculation and Sampling:

-

Inoculate each tube with the prepared bacterial suspension.

-

Incubate all tubes at 35 ± 2°C, with shaking if appropriate for the organism.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

-

Viable Cell Counting:

-

Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.

-

Plate a known volume of the appropriate dilutions onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).

-

Incubate the plates at 35 ± 2°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point and cefprozil concentration.

-

Plot the log10 CFU/mL versus time to generate the time-kill curves.

-

dot

Conclusion

Cefprozil monohydrate's mechanism of action against gram-positive bacteria is a well-defined process involving the covalent inactivation of essential penicillin-binding proteins, leading to the inhibition of peptidoglycan cross-linking and subsequent cell lysis. This targeted disruption of cell wall synthesis underscores its efficacy as a bactericidal agent. The quantitative data presented, including MIC values, confirm its potent activity against key gram-positive pathogens. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of cefprozil and other β-lactam antibiotics. Further research to determine the specific PBP binding affinities (IC50 values) of cefprozil for a wider range of gram-positive species will provide a more granular understanding of its spectrum of activity and contribute to the ongoing efforts to combat antimicrobial resistance.

References

- 1. Cefprozil. A review of its antibacterial activity, pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. standards.globalspec.com [standards.globalspec.com]

- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 4. Susceptibility of United States clinical trial isolates to cefprozil and cefaclor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of cefprozil in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the in vitro Activity of Cefprozil Relative to Other Oral Antimicrobial Agents Against Bacteria in Clinical Specimens from Patients in São Paulo With Respiratory Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bactericidal activities of cefprozil, penicillin, cefaclor, cefixime, and loracarbef against penicillin-susceptible and -resistant Streptococcus pneumoniae in an in vitro pharmacodynamic infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. testinglab.com [testinglab.com]

- 11. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]

- 12. emerypharma.com [emerypharma.com]

- 13. benchchem.com [benchchem.com]

Physicochemical Properties of Cefprozil Monohydrate: A Technical Guide for Formulation Development

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of Cefprozil (B1668874) monohydrate, a second-generation cephalosporin (B10832234) antibiotic. Understanding these characteristics is paramount for the successful formulation of stable, bioavailable, and effective dosage forms. Cefprozil is administered as a mixture of Z (cis) and E (trans) isomers, with the Z isomer being predominant (approximately 90%) and more biologically active.[1][2]

General Properties

Cefprozil monohydrate is a pale yellow solid.[3] Its fundamental properties are crucial for initial formulation considerations, including dosage calculations and the selection of analytical techniques.

| Property | Value | Reference |

| CAS Number | 121123-17-9 | [4][5][6] |

| Molecular Formula | C₁₈H₁₉N₃O₅S·H₂O | [4][7] |

| Molecular Weight | 407.44 g/mol | [6][7][8] |

| Appearance | Pale Yellow Solid | [3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability.[9] Cefprozil monohydrate exhibits variable solubility depending on the solvent system and, most critically, the pH of the medium.

Table 2: Solubility of Cefprozil Monohydrate in Various Solvents

| Solvent | Solubility | Reference |

| Water | Soluble | [4] |

| Methanol | Sparingly Soluble | [4] |

| Ethanol | Slightly Soluble | [4] |

| Acetone | Practically Insoluble | [4] |

| Ethyl Acetate | Practically Insoluble | [4] |

| DMSO | ~2.5 mg/mL | [3][10] |

| Dimethyl Formamide | ~0.3 mg/mL | [10] |

| PBS (pH 7.2) | ~1.25 mg/mL | [10] |

pH-Dependent Solubility

The aqueous solubility of Cefprozil monohydrate is highly dependent on pH. Studies have shown that as the pH value increases, the solubility first decreases to a minimum value around its isoelectric point and then increases.[5][11] This "U-shaped" solubility curve is characteristic of amphoteric molecules and has significant implications for formulation design, particularly for oral dosage forms that will transit through the varying pH environments of the gastrointestinal tract. The effect of temperature on its solubility is not particularly pronounced.[5]

Experimental Protocol: Equilibrium Solubility Determination

The shake-flask method is the recommended approach for determining the equilibrium solubility of an API.[12]

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8.[13]

-

API Addition: Add an excess amount of Cefprozil monohydrate to a known volume of each buffer in separate, sealed containers. The presence of undissolved solid is necessary to ensure saturation.[12]

-

Equilibration: Agitate the samples at a constant temperature (typically 37 ± 1 °C) for a sufficient period to reach equilibrium.[13] Preliminary studies should be conducted to determine the time required to reach equilibrium.[13]

-

Sample Processing: After equilibration, separate the solid and liquid phases via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: Accurately dilute the resulting supernatant and determine the concentration of dissolved Cefprozil monohydrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[12][14]

-

Replication: A minimum of three replicate determinations at each pH condition is recommended.[12]

Stability Characteristics

Cefprozil monohydrate is susceptible to degradation under various stress conditions, which is a critical consideration for manufacturing, packaging, and determining shelf-life.

Table 3: Summary of Stability Studies on Cefprozil Monohydrate

| Stress Condition | Observation | Reference |

| Hydrolytic | Susceptible to degradation in both acidic and alkaline conditions. | [15] |

| Alkaline | Rapid degradation occurs, forming a specific alkaline-induced degradation product. | [16][17] |

| Oxidative | Susceptible to degradation. | [15] |

| Photolytic | Susceptible to degradation; protection from light is necessary. | [15] |

| Thermal | Degradation occurs at increased temperature and relative humidity. | [15][18] |

In oral suspension formulations, degradation at elevated temperature and humidity proceeds through complex pathways involving reversible isomerization (Z↔E) and parallel degradation of each isomer.[15][18] The isomerization reaction is approximately 10 times faster than the degradation reactions.[15][18]

Experimental Protocol: Forced Degradation Study

Forced degradation (stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the drug substance, as recommended by ICH guideline Q1A (R2).[15]

Methodology:

-

Solution Preparation: Prepare solutions of Cefprozil monohydrate in appropriate solvents.

-

Stress Conditions:

-

Acid Hydrolysis: Treat with an acidic solution (e.g., 0.1N HCl) at elevated temperature.

-

Base Hydrolysis: Treat with an alkaline solution (e.g., 0.1N NaOH) at room temperature and elevated temperature.[16]

-

Oxidation: Treat with an oxidizing agent (e.g., 3-30% H₂O₂).

-

Thermal Stress: Expose the solid drug substance and a solution to high temperatures (e.g., 60-80°C).[1]

-

Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.[1] This method must be able to separate the intact drug from all degradation products.[16]

-

Data Evaluation: Assess the loss of the parent drug and the formation of degradation products to understand the degradation pathways.

Solid-State Properties

The solid-state form of an API can significantly impact its stability, solubility, and manufacturability.[19] Comprehensive characterization is necessary to ensure consistent product quality.[20]

Table 4: Solid-State Properties of Cefprozil Monohydrate

| Property | Value(s) | Comments | Reference |

| Melting Point | ~110 °C | Discrepancies in reported values suggest potential differences in solid forms or experimental conditions. | [4] |

| 215-217 °C (dec.) | [3] | ||

| 218-225 °C | [21] | ||

| Density | 1.8 g/cm³ | [4] | |

| pKa (predicted) | 2.92 ± 0.50 | [3] |

The significant variation in reported melting points highlights the critical need for robust solid-state characterization to identify and control the crystalline form (polymorph) used in formulation.

Experimental Protocol: Solid-State Characterization

A combination of analytical techniques is required to fully characterize the solid state of Cefprozil monohydrate.[22][23]

Key Techniques:

-

X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying crystalline phases (polymorphs) and determining the degree of crystallinity.[19] Each crystalline form produces a unique diffraction pattern.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, glass transitions, and detect polymorphic transitions.[20]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is essential for quantifying the amount of water (in a hydrate) or residual solvent in the API.[19]

-

Dynamic Vapor Sorption (DVS): DVS measures the uptake and loss of solvent (typically water) by a sample as a function of relative humidity, providing critical information about its hygroscopicity and the stability of hydrates.[19]

-

Microscopy (e.g., Scanning Electron Microscopy - SEM): Used to visualize the particle morphology (shape and surface texture) of the API.[20]

Particle Properties

The particle size distribution (PSD) and morphology of an API influence critical quality attributes of the final product, including dissolution rate, powder flow, content uniformity, and stability.[24][25] For poorly soluble drugs, reducing particle size can significantly enhance bioavailability.[24]

Experimental Protocol: Particle Size Analysis by Laser Diffraction

Laser diffraction is a widely used technique for determining the particle size distribution of pharmaceutical powders.[26]

Methodology:

-

Dispersion: The primary challenge is to ensure the sample is properly dispersed and measured as individual particles, not agglomerates. This can be achieved through:

-

Dry Dispersion: The powder is dispersed in a stream of air. This is suitable for materials that are soluble or unstable in common dispersion liquids.[27]

-

Wet Dispersion: The powder is suspended in a liquid dispersant in which it is insoluble. Surfactants may be added to aid wetting and prevent aggregation.

-

-

Measurement: The dispersed sample passes through a laser beam. The particles scatter the light at angles that are inversely proportional to their size.

-

Data Analysis: Detectors measure the pattern of scattered light, and a software algorithm using the Mie or Fraunhofer theory calculates the particle size distribution.

-

Reporting: Results are typically reported as volume-based distributions, with key parameters including D10, D50 (median particle size), and D90 values.

Formulation Implications

A thorough understanding of the physicochemical properties of Cefprozil monohydrate is essential for a rational formulation development strategy.

-

Solubility: The pH-dependent solubility must be considered for oral formulations. For solid dosage forms, dissolution will vary in different regions of the GI tract. For liquid oral suspensions, the pH of the vehicle must be optimized to ensure stability and prevent dissolution or precipitation of the API.[28]

-

Stability: The susceptibility of Cefprozil to hydrolysis and photolysis necessitates careful control of the manufacturing environment (e.g., humidity control, protection from light) and selection of appropriate packaging to ensure product shelf-life.[15] The potential for interaction with excipients must be thoroughly evaluated through compatibility studies.

-

Solid-State Form: The thermodynamically stable crystalline form should be identified and consistently used to prevent form conversions during processing or storage, which could alter solubility and bioavailability.[19] The discrepancy in published melting points underscores the importance of this characterization.

-

Particle Size: Control of particle size is critical for achieving consistent dissolution profiles, ensuring content uniformity in low-dose formulations, and obtaining good powder flow properties for tablet manufacturing.[2][24]

Conclusion

The formulation of Cefprozil monohydrate presents several challenges related to its pH-dependent solubility, potential for physical and chemical instability, and the critical nature of its solid-state and particle properties. A comprehensive characterization program, utilizing the experimental approaches outlined in this guide, is a prerequisite for developing a robust, safe, and effective drug product that meets all regulatory and quality standards.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Cefprozil CAS#: 92665-29-7 [m.chemicalbook.com]

- 4. Cefprozil Monohydrate BP EP USP CAS 121123-17-9 Or 92665-29-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. researchgate.net [researchgate.net]

- 6. abmole.com [abmole.com]

- 7. Cefprozil hydrate | C18H21N3O6S | CID 6436628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. allmpus.com [allmpus.com]

- 9. mdpi.com [mdpi.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Stability indicating methods for the analysis of cefprozil in the presence of its alkaline induced degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The stability of cefprozil in oral suspension CEFZIL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. omicsonline.org [omicsonline.org]

- 20. rroij.com [rroij.com]

- 21. Cefprozil | C18H19N3O5S | CID 62977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Solid-State Characterization - CD Formulation [formulationbio.com]

- 23. Characterization of the solid-state: spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. entegris.com [entegris.com]

- 27. Particle Size Analysis for Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 28. pdf.hres.ca [pdf.hres.ca]

A Technical Guide to the Differential Antibacterial Activity of Cefprozil Monohydrate Cis and Trans Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefprozil (B1668874), a second-generation oral cephalosporin (B10832234), is distinguished by its existence as a stable mixture of cis (Z) and trans (E) geometric isomers. This technical guide provides an in-depth analysis of the differential antibacterial activity of these two isomers. It is established that while both isomers exhibit activity against Gram-positive bacteria, the cis-isomer possesses significantly greater potency against Gram-negative pathogens. This document collates quantitative data on their respective activities, details the experimental protocols for their evaluation, and visually represents the logical framework of their differential action. This guide serves as a critical resource for researchers and professionals in drug development and infectious disease, offering a comprehensive understanding of the structure-activity relationship of cefprozil's isomers.

Introduction

Cefprozil is a broad-spectrum cephalosporin antibiotic used in the treatment of various bacterial infections, including pharyngitis, tonsillitis, otitis media, and skin and skin structure infections.[1][2] A unique characteristic of cefprozil is its formulation as a mixture of cis and trans geometric isomers, with the cis-isomer being the predominant form, typically in a ratio of approximately 90:10.[3][4] This isomeric composition is a critical determinant of its overall antibacterial spectrum and efficacy.

Pharmacodynamic studies have revealed a significant difference in the biological activity of the two isomers. While their activity against Gram-positive organisms is largely comparable, the cis-isomer of cefprozil is reported to be six to eight times more potent than the trans-isomer against Gram-negative bacteria.[3][4][5] This disparity in activity underscores the importance of understanding the individual contributions of each isomer to the therapeutic effect of cefprozil.

This technical guide aims to provide a detailed examination of the antibacterial activity of cefprozil's cis and trans isomers. It will present available quantitative data, outline the methodologies used for their assessment, and provide visual representations of the underlying principles of their differential action.

Comparative Antibacterial Activity

The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. While much of the publicly available data pertains to the cefprozil mixture, the differential activity of the isomers is a key aspect of its microbiology.

Quantitative Data

The following table summarizes the known differences in activity between the cis and trans isomers of cefprozil. It is important to note that specific MIC values for the purified isomers against a wide range of bacterial strains are not extensively published in publicly accessible literature. The data presented here is based on established knowledge from various sources.[3][4][5]

| Isomer | Gram-Positive Bacteria | Gram-Negative Bacteria |

| Cis (Z)-Isomer | Activity is similar to the trans-isomer. | 6 to 8 times more potent than the trans-isomer. |

| Trans (E)-Isomer | Activity is similar to the cis-isomer. | Base level of activity. |

Experimental Protocols

The determination of the antibacterial activity of cefprozil's isomers relies on standardized microbiological and analytical methods. The following sections detail the key experimental protocols.

Isomer Separation and Quantification

To study the individual activity of the cis and trans isomers, they must first be separated and quantified from the mixture. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) are the most common methods employed.

Protocol: HPLC Separation of Cefprozil Isomers

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C8 or C18 column is typically used.

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 0.05M monopotassium phosphate (B84403) adjusted to a specific pH with an acid like glacial acetic acid). The exact ratio is optimized to achieve baseline separation of the isomers.[4]

-

Flow Rate: A typical flow rate is 1 mL/min.[4]

-

Detection: UV detection is commonly performed at 280 nm.[4]

-

Sample Preparation: Plasma or urine samples require a protein precipitation step, often using an acid like perchloric acid, followed by centrifugation. The supernatant is then injected into the HPLC system.[4]

-

Quantification: The concentration of each isomer is determined by comparing the peak area of the analyte to that of a known concentration of a reference standard.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the separated cis and trans isomers against various bacterial strains can be determined using standardized methods such as broth microdilution or agar (B569324) dilution.

Protocol: Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid growth medium.[6][7]

-

Materials:

-

Sterile 96-well microtiter plates.

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Purified cis and trans isomers of cefprozil.

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Procedure:

-

Serial Dilutions: Prepare a two-fold serial dilution of each isomer in CAMHB in the microtiter plate. The typical concentration range tested for cephalosporins is from 0.06 to 128 µg/mL.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

-

Protocol: Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium.[8][9]

-

Materials:

-

Mueller-Hinton Agar (MHA).

-

Purified cis and trans isomers of cefprozil.

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

-

-

Procedure:

-

Plate Preparation: Prepare a series of agar plates, each containing a specific concentration of one of the cefprozil isomers. A twofold dilution series is typically used.

-

Inoculation: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension (approximately 10^4 CFU per spot).

-

Controls: Include a growth control plate with no antibiotic.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar.

-

Mechanism of Action and Basis for Differential Activity

The antibacterial action of cefprozil, like other β-lactam antibiotics, is due to the inhibition of bacterial cell wall synthesis.[6][10] This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

The precise molecular basis for the enhanced activity of the cis-isomer against Gram-negative bacteria has not been definitively elucidated in publicly available literature and likely represents an area for further research. However, it can be hypothesized that the geometric configuration of the cis-isomer allows for a more favorable interaction with the active site of the PBPs in certain Gram-negative bacteria, or it may have better penetration through the outer membrane of these organisms.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the activity of cefprozil isomers.

Caption: Differential activity of cefprozil isomers.

References

- 1. benchchem.com [benchchem.com]

- 2. Population Pharmacokinetics of Cis-, Trans-, and Total Cefprozil in Healthy Male Koreans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iosrphr.org [iosrphr.org]

- 5. mdpi.com [mdpi.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. woah.org [woah.org]

- 9. m.youtube.com [m.youtube.com]

- 10. protocols.io [protocols.io]

In Vitro Antibacterial Spectrum of Cefprozil Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil is a second-generation oral cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[4][5][6] This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Cefprozil monohydrate, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Data Presentation: In Vitro Susceptibility of Various Bacterial Species to Cefprozil

The in vitro activity of Cefprozil is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[6] The following tables summarize the MIC values for Cefprozil against a range of clinically relevant bacteria. Data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates), MIC₉₀ (the concentration that inhibits 90% of isolates), and the overall MIC range.

Table 1: In Vitro Activity of Cefprozil Against Gram-Positive Aerobes

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | 96 | - | - | 0.125 | [7] |

| (Penicillin-susceptible) | - | - | - | - | [8][9] |

| (Penicillin-intermediate) | - | - | - | - | [8][9] |

| (Penicillin-resistant) | - | - | - | - | [9] |

| Streptococcus pyogenes (Group A) | 11 | - | - | - | [2][7] |

| Streptococcus agalactiae (Group B) | 32 | - | - | - | [7] |

| Viridans group streptococci | 105 | - | - | 4 | [7] |

| Staphylococcus aureus | 20 | - | - | - | [7] |

| (Methicillin-susceptible) | - | - | - | 4 | [10][11] |

| (Methicillin-resistant) | - | - | - | - | [10][11] |

| Enterococcus faecalis | - | 4 - 16 | - | - | [12] |

Table 2: In Vitro Activity of Cefprozil Against Gram-Negative Aerobes

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Haemophilus influenzae | 107 | - | - | 4 | [7] |

| (β-lactamase positive) | - | - | - | - | [4][13] |

| (β-lactamase negative) | - | - | - | - | [13] |

| Moraxella catarrhalis | - | - | - | - | [4][13][14] |

| (β-lactamase positive) | - | - | - | - | [4] |

| (β-lactamase negative) | - | - | - | - | |

| Escherichia coli | - | - | - | >80% inhibition at 8 | [10][11] |

| Klebsiella pneumoniae | - | - | - | >80% inhibition at 8 | [10][11] |

| Proteus mirabilis | - | - | - | - | [1][13] |

| Citrobacter diversus | - | - | - | - | [1] |

Experimental Protocols

The determination of in vitro antibacterial susceptibility of Cefprozil is performed using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution, agar (B569324) dilution, and the Epsilometer test (E-test).

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of Cefprozil in a liquid growth medium in a 96-well microtiter plate.[6]

Protocol:

-

Preparation of Cefprozil Stock Solution: A stock solution of Cefprozil monohydrate is prepared in a suitable solvent as recommended by CLSI guidelines.

-

Serial Dilution: The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in the microtiter plate wells.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the Cefprozil dilution and a growth control well (broth only) are inoculated with the bacterial suspension. A sterility control well (uninoculated broth) is also included.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of Cefprozil that shows no visible growth (turbidity) in the well.

Agar Dilution Method

Considered a reference method, agar dilution involves incorporating Cefprozil into an agar medium at various concentrations.[4][14]

Protocol:

-

Preparation of Cefprozil-Agar Plates: A series of Mueller-Hinton Agar (MHA) plates are prepared, each containing a specific concentration of Cefprozil. This is achieved by adding the appropriate volume of Cefprozil stock solution to molten agar before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: The test bacteria are cultured to a 0.5 McFarland standard and then diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspensions. Multiple isolates can be tested on a single plate.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of Cefprozil that completely inhibits the growth of the bacterium at the inoculation spot.

E-test (Epsilometer Test) Method

The E-test is a gradient diffusion method that utilizes a plastic strip with a predefined, continuous gradient of Cefprozil.[1][2][15]

Protocol:

-

Inoculum Preparation and Plating: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and swabbed evenly across the surface of a Mueller-Hinton Agar plate.

-

Application of E-test Strip: A Cefprozil E-test strip is aseptically placed onto the inoculated agar surface.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

-

Reading Results: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Mandatory Visualization

Cefprozil's Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefprozil, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[5][11] This process is initiated by the binding of Cefprozil to essential enzymes known as penicillin-binding proteins (PBPs).[5][10] The inhibition of these enzymes prevents the cross-linking of peptidoglycan chains, which is crucial for the integrity and stability of the cell wall.[16] The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Caption: Mechanism of action of Cefprozil.

Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC)

The following diagram illustrates the general workflow for determining the MIC of Cefprozil using standard laboratory methods. The process begins with the preparation of the antibiotic and the bacterial inoculum, followed by the chosen susceptibility testing method, incubation, and finally, the determination of the MIC value.

Caption: General workflow for MIC determination.

References

- 1. medicallabnotes.com [medicallabnotes.com]

- 2. microbenotes.com [microbenotes.com]

- 3. researchgate.net [researchgate.net]

- 4. Agar dilution - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. drugs.com [drugs.com]

- 10. What is Cefprozil used for? [synapse.patsnap.com]

- 11. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. E-TEST (Epsilometer): Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

Stability of Cefprozil Monohydrate Under Diverse pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of cefprozil (B1668874) monohydrate under various pH conditions. Cefprozil, a second-generation cephalosporin (B10832234) antibiotic, is susceptible to degradation in aqueous solutions, with pH being a critical factor influencing its stability. Understanding the pH-rate profile is essential for the development of stable pharmaceutical formulations and for ensuring therapeutic efficacy. This document outlines the degradation kinetics, proposes experimental protocols for stability testing, and discusses the analytical methodologies required for accurate assessment.

Core Concepts in Cefprozil Stability

Cefprozil monohydrate, like other β-lactam antibiotics, is prone to hydrolysis, which leads to the opening of the β-lactam ring and subsequent loss of antibacterial activity. The rate of this degradation is significantly influenced by the pH of the solution. Generally, cephalosporins exhibit a U-shaped or V-shaped pH-rate profile, indicating that they are most stable in the acidic to neutral pH range and degrade more rapidly in strongly acidic or alkaline conditions.

Forced degradation studies have shown that cefprozil monohydrate is susceptible to degradation under acidic, alkaline, oxidative, photolytic, and thermal stress conditions.[1] The degradation process can be complex, involving isomerization between the Z and E diastereomers and the formation of various degradation products.[2]

Quantitative Stability Data

Table 1: Degradation Rate Constants for Cefprozil in Oral Suspension (pH 4.4) at 76.4% Relative Humidity [2]

| Isomer | Temperature (°C) | Rate Constant (k) x 10⁻⁶ (s⁻¹) |

| Z-Cefprozil | 60 | 4.04 ± 0.37 |

| E-Cefprozil | 60 | 4.04 ± 0.46 |

Data from a study on a specific formulation and may not be representative of cefprozil monohydrate in a simple aqueous solution.

To establish a comprehensive understanding of cefprozil's stability, a pH-rate profile study is necessary. The following table is a template for presenting such data.

Table 2: Template for pH-Rate Profile Data of Cefprozil Monohydrate

| pH | Buffer System | Temperature (°C) | Ionic Strength | Observed Rate Constant (k_obs) (s⁻¹) | Half-life (t½) (hours) |

| 1.2 | HCl | 37 | 0.1 M | Experimental Data | Calculated Data |

| 2.0 | Glycine/HCl | 37 | 0.1 M | Experimental Data | Calculated Data |

| 4.5 | Acetate | 37 | 0.1 M | Experimental Data | Calculated Data |

| 6.8 | Phosphate (B84403) | 37 | 0.1 M | Experimental Data | Calculated Data |

| 7.4 | Phosphate | 37 | 0.1 M | Experimental Data | Calculated Data |

| 9.0 | Borate | 37 | 0.1 M | Experimental Data | Calculated Data |

| 10.0 | Carbonate | 37 | 0.1 M | Experimental Data | Calculated Data |

Experimental Protocols

To determine the pH-rate profile of cefprozil monohydrate, a systematic study involving the following steps is recommended.

Materials and Reagents

-

Cefprozil Monohydrate Reference Standard

-

High-purity water (Milli-Q or equivalent)

-

Acids: Hydrochloric acid (HCl), Phosphoric acid

-

Bases: Sodium hydroxide (B78521) (NaOH)

-

Buffer salts: Potassium phosphate monobasic, Sodium phosphate dibasic, Acetic acid, Sodium acetate, Boric acid, Sodium borate, etc.

-

HPLC grade solvents: Acetonitrile (B52724), Methanol

-

Internal standard (e.g., salicylic (B10762653) acid)[2]

Buffer Preparation

A series of buffers covering a wide pH range (e.g., pH 1 to 10) should be prepared at a constant ionic strength (e.g., 0.1 M or 0.5 M).

-

pH 1.2: 0.1 N HCl

-

pH 2-3: Glycine/HCl buffer

-

pH 4-5: Acetate buffer

-

pH 6-8: Phosphate buffer

-

pH 9-10: Borate buffer

The pH of each buffer solution should be accurately measured using a calibrated pH meter at the desired experimental temperature.

Stability Study Procedure

-

Sample Preparation: Prepare a stock solution of cefprozil monohydrate in a suitable solvent (e.g., a mixture of acetonitrile and water).[2]

-

Incubation: Dilute the stock solution with the respective buffer solutions to a final concentration suitable for HPLC analysis. Place the solutions in a constant temperature bath (e.g., 37°C, 50°C, 70°C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each solution.

-

Quenching: If necessary, quench the degradation reaction by diluting the aliquot with the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.

-

Analysis: Analyze the samples by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for separating the intact cefprozil from its degradation products.

-

Column: A reversed-phase C18 or C8 column is typically used.[2]

-

Mobile Phase: A mixture of a buffer (e.g., ammonium (B1175870) phosphate) and an organic solvent (e.g., acetonitrile) is commonly employed. The pH of the mobile phase should be optimized for optimal separation. For instance, a mobile phase consisting of a mixture of acetonitrile and monobasic ammonium phosphate solution (pH adjusted to 4.4 with phosphoric acid) has been used successfully.[2]

-

Flow Rate: A flow rate of 1.0 mL/min is typical.

-

Detection: UV detection at 280 nm is suitable for cefprozil.[2]

-

Internal Standard: An internal standard can be used to improve the accuracy and precision of the method.[2]

-

Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Data Analysis

The degradation of cefprozil generally follows pseudo-first-order kinetics. The observed degradation rate constant (k_obs) can be determined by plotting the natural logarithm of the remaining cefprozil concentration versus time. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k_obs. A plot of log(k_obs) versus pH will yield the pH-rate profile.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pH-rate profile stability study of cefprozil monohydrate.

General Degradation Pathway of Cephalosporins

The primary degradation pathway for cephalosporins in aqueous solution is the hydrolysis of the β-lactam ring. This can be catalyzed by both acid and base.

Conclusion

The stability of cefprozil monohydrate is highly dependent on the pH of the aqueous environment. While comprehensive quantitative data across a wide pH range is not fully available in existing literature, the methodologies for determining the pH-rate profile are well-established for cephalosporins. By following the experimental protocols outlined in this guide, researchers and drug development professionals can generate the necessary stability data to support the formulation of stable and effective cefprozil-based pharmaceutical products. The provided templates and workflows serve as a foundation for these critical studies. Further research to fully characterize the pH-rate profile of cefprozil monohydrate is highly encouraged.

References

Navigating the In Vivo Journey of Cefprozil Monohydrate: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of cefprozil (B1668874) monohydrate, a second-generation oral cephalosporin (B10832234). This document synthesizes key data from various studies, details the experimental methodologies employed, and visualizes complex processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to Cefprozil and its Clinical Significance

Cefprozil is a broad-spectrum cephalosporin antibiotic used in the treatment of various bacterial infections, including those of the respiratory tract and skin.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which governs the concentration and duration of the drug at the site of infection. Understanding the absorption, distribution, metabolism, and excretion (ADME) of cefprozil monohydrate is therefore paramount for optimizing dosing regimens and ensuring therapeutic success. Cefprozil exists as a mixture of cis- and trans-isomers in an approximate 90:10 ratio, with both isomers exhibiting antimicrobial activity.[3]

Quantitative Pharmacokinetic Parameters of Cefprozil

The following tables summarize the key pharmacokinetic parameters of cefprozil monohydrate from in vivo studies in healthy adult volunteers under fasting conditions, unless otherwise specified. These parameters are crucial for comparing the bioavailability of different formulations and for understanding the drug's behavior in the body.

Table 1: Single-Dose Pharmacokinetics of Cefprozil in Healthy Adults (Fasting)

| Dose (mg) | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Half-life (t½) (hours) | Reference |

| 250 | 6.1 - 6.2 | 1.5 - 2.0 | 17.2 (AUC₀-∞) | 1.3 | [4][5][6] |

| 500 | 9.6 - 11.5 | 1.5 - 2.1 | 30.276 - 46 (AUC₀-t or AUC₀-∞) | 1.3 - 1.72 | [3][7][8][9] |

| 1000 | 18.3 | 1.5 | 58.1 (AUC₀-∞) | 1.3 | [4][9] |

Table 2: Pharmacokinetics of Cefprozil in Special Populations

| Population | Dose | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Half-life (t½) (hours) | Reference |

| Pediatric (6mo-12yr) | 7.5 mg/kg | Similar to 250mg adult dose | 1.0 - 2.0 | Similar to 250mg adult dose | ~1.5 | [9][10] |

| Pediatric (8mo-8yr) | 15 mg/kg | 11.16 | 1.0 | 28.05 | 1.77 | [4] |

| Pediatric (8mo-8yr) | 30 mg/kg | 15.93 | 1.0 | 45.28 | 2.14 | [4] |

| Renal Impairment (CrCl ≤30 mL/min) | 1000 mg | 36.7 (hemodialysis patients) | - | 373 (hemodialysis patients) | 5.94 | [3] |

| Hepatic Impairment | 1000 mg | No significant difference from healthy | - | No significant difference from healthy | 2.22 (cis-isomer) | [8][11] |

Experimental Protocols for In Vivo Pharmacokinetic Analysis

The determination of cefprozil's pharmacokinetic profile relies on a series of well-defined experimental procedures. Below are detailed methodologies for a typical in vivo study.

Study Design and Volunteer Selection

A common approach is a randomized, open-label, crossover study design.[12] Healthy adult volunteers are typically recruited and screened for inclusion and exclusion criteria, which often include no history of significant medical conditions, no known allergies to cephalosporins, and no use of other medications for a specified period before the study.

Drug Administration and Sample Collection

-

Dosing: Following an overnight fast, a single oral dose of cefprozil monohydrate (e.g., 250 mg, 500 mg, or 1000 mg) is administered with a standardized volume of water.[9][13]

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points, for example: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

Analytical Methodology: Quantification of Cefprozil in Plasma

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and robust method for quantifying cefprozil concentrations in plasma.[3][7][14] More sensitive methods may utilize HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).[3]

3.3.1. Sample Preparation: Protein Precipitation

A protein precipitation method is commonly used to extract cefprozil from plasma.[3][7]

-

To a 100 µL aliquot of plasma, 20 µL of an internal standard solution (e.g., a structurally similar cephalosporin or a stable isotope-labeled cefprozil) is added.[3]

-

400 µL of a precipitating agent, such as acetonitrile (B52724) or a methanol (B129727):formic acid mixture, is added to the plasma sample.[3]

-

The mixture is vortexed for approximately 2 minutes to ensure thorough mixing and precipitation of plasma proteins.

-

The sample is then centrifuged at high speed (e.g., 12,000 x g) for about 10 minutes at 4°C to pellet the precipitated proteins.[3]

-

A small volume (e.g., 3 µL) of the clear supernatant is injected into the HPLC system for analysis.[3]

3.3.2. HPLC-UV Method Parameters

-

Column: A reversed-phase C18 or C8 column is typically used.[7][15]

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile, glacial acetic acid, and distilled water (e.g., 5.5:1.75:92.75 v/v/v), with the pH adjusted to be acidic (e.g., pH 2.7).[7] Another example is a mixture of methanol and potassium dihydrogen phosphate (B84403) buffer.[15]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength of 280 nm, where cefprozil exhibits strong absorbance.[7]

-

Quantification: The concentration of cefprozil in the plasma samples is determined by comparing the peak area of cefprozil to that of the internal standard and referencing a standard curve prepared with known concentrations of cefprozil in blank plasma.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).[8][11][16]

-

Cmax and Tmax: The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) are determined directly from the observed data.

-

Area Under the Curve (AUC): The AUC from time zero to the last measurable concentration (AUC₀-t) is calculated using the linear trapezoidal rule. The AUC from time zero to infinity (AUC₀-∞) is calculated as AUC₀-t + (Ct/λz), where Ct is the last measurable concentration and λz is the terminal elimination rate constant.

-

Half-life (t½): The terminal elimination half-life is calculated as 0.693/λz.

-

Bioavailability (F): The absolute oral bioavailability is calculated by comparing the dose-normalized AUC after oral administration to that after intravenous (IV) administration: F = (AUCoral / Doseoral) / (AUCiv / Doseiv).[9][17] The oral bioavailability of cefprozil is approximately 90-94%.[13][18]

Visualizing Experimental Workflows and Relationships

Graphviz diagrams are provided below to illustrate key experimental and logical workflows in the pharmacokinetic analysis of cefprozil.

Caption: Experimental workflow for a cefprozil pharmacokinetic study.

Caption: Relationship between plasma data and key pharmacokinetic parameters.

Conclusion

The in vivo pharmacokinetic profile of cefprozil monohydrate is well-characterized by its rapid absorption, dose-proportional exposure, and a relatively short half-life, supporting twice-daily dosing regimens. Its high oral bioavailability is a key advantage for clinical use. The methodologies outlined in this guide provide a robust framework for conducting and interpreting pharmacokinetic studies of cefprozil and other orally administered cephalosporins. This comprehensive understanding is essential for the continued development and effective clinical application of this important antibiotic.

References

- 1. [PDF] Pharmacokinetics of cefprozil in infants and children | Semantic Scholar [semanticscholar.org]

- 2. On the pharmacokinetics of cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of cefprozil in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Absolute bioavailability of cefprozil after oral administration in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC method for simultaneous determination of cefprozil diastereomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of cefprozil in healthy subjects and patients with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oral absolute bioavailability and intravenous dose-proportionality of cefprozil in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. mathworks.com [mathworks.com]

- 12. Pharmacokinetics of the cephalosporin SM-1652 in mice, rats, rabbits, dogs, and rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple-dose pharmacokinetics of cefprozil and its impact on intestinal flora of volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Determination of cefprozil in human plasma with HPLC | Semantic Scholar [semanticscholar.org]

- 16. allucent.com [allucent.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Pharmacology and pharmacokinetics of cefprozil - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefprozil Monohydrate: A Technical Guide to Degradation Pathways and Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil (B1668874) is a second-generation oral cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] The stability of cefprozil monohydrate is a critical attribute that can impact its safety and efficacy. Understanding its degradation pathways and the resulting products is paramount for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of stability-indicating analytical methods. This technical guide provides a comprehensive overview of the degradation of cefprozil monohydrate under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis.

Core Degradation Pathways

Cefprozil monohydrate is susceptible to degradation through several mechanisms, primarily targeting the strained β-lactam ring, a characteristic feature of cephalosporins.[2][3] The principal degradation pathways involve hydrolysis, oxidation, photolysis, and thermal decomposition. Forced degradation studies are instrumental in elucidating these pathways and identifying the resulting degradation products.[4][5]

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for cefprozil, particularly affecting the β-lactam ring.[2] This process can be catalyzed by acidic, basic, or neutral conditions.

-

Acidic Hydrolysis: In acidic conditions, the β-lactam ring of cefprozil is susceptible to cleavage, leading to the formation of inactive degradation products.

-

Alkaline Hydrolysis: Cefprozil demonstrates significant instability in alkaline media.[6][7][8] The primary degradation mechanism is the opening of the β-lactam ring.[2]

-

Neutral Hydrolysis: Degradation also occurs under neutral pH conditions, albeit generally at a slower rate than in acidic or alkaline environments.

The fundamental hydrolytic degradation pathway involving the opening of the β-lactam ring is visualized below.

Oxidative Degradation

Oxidative stress, typically induced by agents like hydrogen peroxide, can lead to the degradation of cefprozil. The thioether linkage in the dihydrothiazine ring is a potential site for oxidation, which can result in the formation of sulfoxide (B87167) derivatives.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce the degradation of cefprozil monohydrate.[9] Photodegradation can involve complex reactions, including isomerization and the formation of various photoproducts. Studies on similar cephalosporins suggest that photolysis can lead to the formation of oxidized species and decarboxylated products.[10]

Thermal Degradation

Elevated temperatures can accelerate the degradation of cefprozil.[11][12] Thermal degradation often involves multiple pathways, including the isomerization between the Z- and E-isomers of cefprozil and the formation of various decomposition products.[11] Studies on cephalosporins have shown that thermal degradation can lead to the loss of a water molecule from the monohydrate form, followed by the decomposition of the core structure at higher temperatures.[13]

Degradation Products

Forced degradation studies have led to the identification of several degradation products of cefprozil. While some studies have isolated and characterized unknown degradants, the complete structural elucidation for all products under all stress conditions is not exhaustively documented in the public domain.[4] However, based on known impurities and degradation patterns of cephalosporins, a list of potential degradation products can be compiled.

| Degradation Product Category | Potential Structures/Moieties | Stress Conditions |

| Hydrolysis Products | Opened β-lactam ring derivatives | Acidic, Alkaline, Neutral Hydrolysis |

| Oxidation Products | Cefprozil sulfoxide | Oxidation |

| Isomers | E-isomer of Cefprozil | Thermal, Photolytic |

| Other Degradants | Products of decarboxylation, further fragmentation products | Photolytic, Thermal |

Quantitative Analysis of Degradation

The extent of cefprozil degradation is dependent on the specific stressor, its concentration, and the duration of exposure. The following table summarizes representative quantitative data from various forced degradation studies.

| Stress Condition | % Degradation (Approximate) | Reference |

| Acid Hydrolysis (0.5 N HCl, 3h) | Significant degradation | [4] |

| Alkaline Hydrolysis (0.5 N NaOH, 3h) | Significant degradation | [4] |

| Oxidative Degradation (30% H₂O₂, 24h) | Significant degradation | [4] |

| Thermal Degradation (Dry Heat, 3h) | Significant degradation | [4] |

| Photolytic Degradation | Susceptible to degradation | [4] |

Experimental Protocols for Forced Degradation Studies

A generalized workflow for conducting forced degradation studies on cefprozil monohydrate is presented below. It is crucial to note that specific conditions may need to be optimized to achieve the target degradation of 5-20%.[14]

Detailed Methodologies

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve cefprozil monohydrate in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Acid Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of an acid solution (e.g., 0.1 M to 1 M HCl).

-

Incubate the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified period.

-

Withdraw samples at various time points, neutralize with an equivalent amount of a suitable base (e.g., NaOH), and dilute with the mobile phase for analysis.

3. Alkaline Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M to 1 M NaOH).

-

Incubate at room temperature for a specified period, as alkaline hydrolysis is often rapid.

-

Withdraw samples, neutralize with an equivalent amount of a suitable acid (e.g., HCl), and dilute for analysis.

4. Neutral Hydrolysis:

-

Mix a known volume of the stock solution with an equal volume of purified water.

-

Incubate at an elevated temperature (e.g., 60-80°C) for a specified duration.

-

Withdraw samples and dilute for analysis.

5. Oxidative Degradation:

-

Treat a known volume of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% to 30%).

-

Keep the mixture at room temperature for a specified period.

-

Withdraw samples and dilute for analysis.

6. Photolytic Degradation:

-

Expose the cefprozil monohydrate powder and a solution of the drug to a light source according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

-

A control sample should be shielded from light (e.g., wrapped in aluminum foil) and stored under the same conditions.

-

Prepare solutions of the exposed and control samples for analysis.

7. Thermal Degradation (Dry Heat):

-

Place the cefprozil monohydrate powder in a thermostatically controlled oven at a specified temperature (e.g., 80°C) for a defined period.

-

After exposure, allow the sample to cool and prepare a solution for analysis.

Analytical Methodology:

-

A validated stability-indicating HPLC or UPLC method is essential for the separation and quantification of cefprozil from its degradation products.

-